N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the alaninamide backbone, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the methylsulfonyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chlorophenyl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(ethylsulfonyl)alaninamide
- N~2~-(4-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(3-chlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group also adds to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H16ClFN2O3S |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-11(16(21)19-14-7-4-6-13(18)10-14)20(24(2,22)23)15-8-3-5-12(17)9-15/h3-11H,1-2H3,(H,19,21) |
InChI Key |
QNJZLHPBFHUSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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